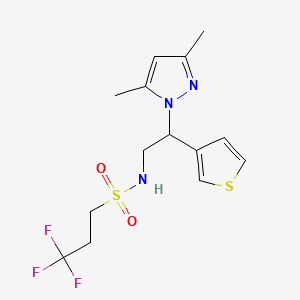

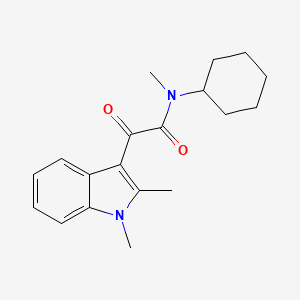

![molecular formula C18H19FN2O4S2 B2820350 2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 895475-05-5](/img/structure/B2820350.png)

2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of thiophene, which is a five-membered ring containing one sulfur atom . Thiophene derivatives are essential heterocyclic compounds with a variety of properties and applications . They are used in industrial chemistry and material science as corrosion inhibitors . They also play a significant role in the advancement of organic semiconductors .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Chemical Reactions Analysis

Thiophene undergoes various types of reactions, including electrophilic aromatic substitution . The presence of the sulfonyl and carboxamide groups in the compound may also influence its reactivity.科学的研究の応用

Preparation and Characterization of Aromatic Polyamides

Aromatic polyamides containing ether and sulfone links were synthesized through direct polycondensation of dicarboxylic acids with various aromatic diamines. These polymers, characterized by their solubility in polar solvents and ability to form tough, transparent films, show significant thermal stability, evidenced by their glass transition temperatures and thermogravimetric analysis results (Hsiao & Huang, 1997).

Synthesis of Benzo[b]thiophenes

An innovative method for synthesizing 3-arylbenzo[b]thiophenes via an interrupted Pummerer reaction of 2-(1-arylvinyl)phenyl ethyl sulfoxides has been developed, demonstrating a convenient synthesis pathway for these compounds from readily available precursors (Kobayashi et al., 2009).

Development of Aldose Reductase Inhibitors

A series of difluorophenol and tetrazole, methylsulfonylamide, and isoxazolidin-3-one phenylsulfonamide derivatives were synthesized and tested as aldose reductase inhibitors (ARIs), displaying potent antioxidant potential and selectivity in inhibiting aldose reductase activity. This research highlights the potential therapeutic applications of sulfonamide derivatives in managing long-term diabetic complications (Alexiou & Demopoulos, 2010).

Synthesis of Antiinflammatory and Analgesic Agents

A series of 4,5-diaryl-2-(substituted thio)-1H-imidazoles and their sulfoxides and sulfones were synthesized, evaluated as antiinflammatory and analgesic agents, showing potency greater than phenylbutazone and indomethacin in animal models. This indicates the therapeutic potential of these compounds in treating arthritis and pain (Sharpe et al., 1985).

Development of Carbonic Anhydrase Inhibitors

Benzo[b]thiophene-2-sulfonamide derivatives were investigated as topically active inhibitors of ocular carbonic anhydrase for glaucoma treatment, identifying potent ocular hypotensive agents suitable for clinical evaluation (Graham et al., 1989).

作用機序

Target of Action

The primary target of this compound is the STING protein . STING, or Stimulator of Interferon Genes, is an immune-associated protein that is primarily produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells, and B cells .

Mode of Action

Upon activation by its agonists, STING triggers the IRF and NF-κB pathways . This compound, being a STING agonist, is likely to interact with STING, leading to the activation of these pathways . The binding mode of this compound and the STING protein involves two canonical hydrogen bonds, a π-π stacking interaction, and a π-cation interaction .

将来の方向性

特性

IUPAC Name |

2-[3-(4-fluorophenyl)sulfonylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O4S2/c19-11-5-7-12(8-6-11)27(24,25)10-9-15(22)21-18-16(17(20)23)13-3-1-2-4-14(13)26-18/h5-8H,1-4,9-10H2,(H2,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPTYKSVOPCJJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2820268.png)

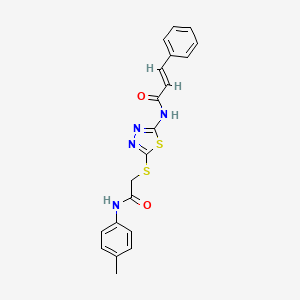

![1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride](/img/structure/B2820270.png)

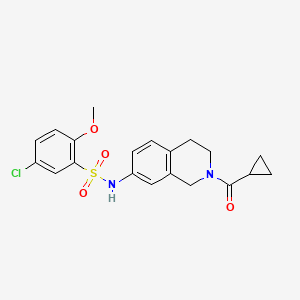

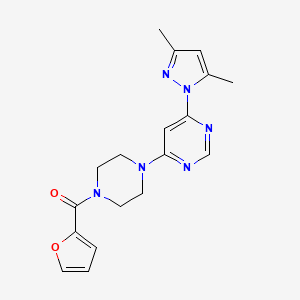

![4-acetyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2820272.png)

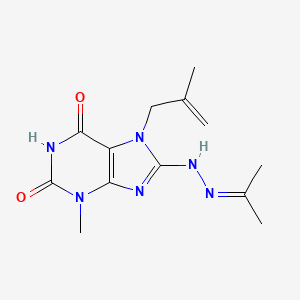

![9-cyclohexyl-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2820280.png)

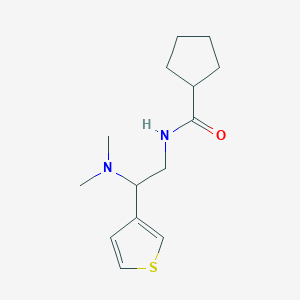

![4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B2820281.png)

![6-Amino-1-Boc-1-azaspiro[3.3]heptane](/img/structure/B2820284.png)

![N-[(3S)-pyrrolidin-3-yl]cyclopropanecarboxamide hydrochloride](/img/structure/B2820290.png)